molecular formula C32H16CuN8 B7769384 (Phthalocyaninato(2-)) copper

(Phthalocyaninato(2-)) copper

Cat. No.: B7769384
M. Wt: 576.1 g/mol
InChI Key: XCJYREBRNVKWGJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is utilized as a catalyst for various chemical reactions, including click reactions of sensitive compounds .

Mode of Action

CuPc interacts with its targets by facilitating the chemical reactions. It is a complex of copper(II) with the conjugate base of phthalocyanine, i.e., Cu2+ Pc2− . This allows it to participate in one-electron or two-electron processes , thereby accelerating the rate of the reactions it catalyzes.

Biochemical Pathways

These heterocycles are important structural building blocks of many natural products, including nucleic acids, dyes, pigments, vitamins, pharmaceuticals, agrochemicals, antibiotics, etc .

Pharmacokinetics

It’s worth noting that cupc is insoluble in most solvents, including water , which can impact its dispersion in a reaction medium.

Result of Action

The primary result of CuPc’s action is the efficient synthesis of various organic compounds. For instance, it has been used to catalyze click reactions of sensitive compounds, including metal-free porphyrins, under mild reaction conditions at room temperature . The reactions proceed at room temperature to 40 °C and give 83–99% of products .

Action Environment

The action of CuPc can be influenced by environmental factors such as temperature and the presence of a strong base. For example, the synthesis of copper (II) phthalocyanines has been reported to be efficient in the presence of DBU as a strong base . Furthermore, the reaction conditions can range from room temperature to 40 °C .

Future Directions

Copper (II) phthalocyanine has been used in the development of Sodium–Iodine batteries with long-time cycling durability . It has also been safely used for coloring contact lenses .

Chemical Reactions Analysis

Types of Reactions

Copper phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various substituted phthalocyanines, which have different properties and applications depending on the substituents introduced .

Properties

IUPAC Name

copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJYREBRNVKWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16CuN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26893-93-6
Details Compound: Copper phthalocyanine polymer
Record name Copper phthalocyanine polymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26893-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147-14-8
Record name Copper phthalocyanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHTHALOCYANINE BLUE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VEX9T7UT5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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